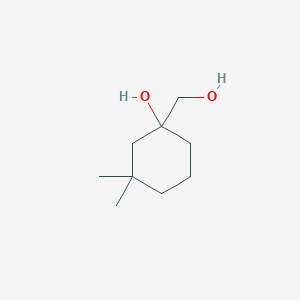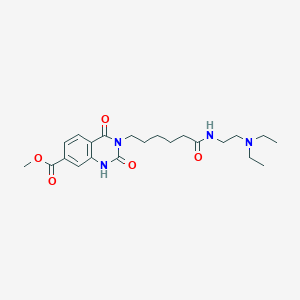![molecular formula C12H19N B2451043 Spiro[Azetidin-2,2'-Adamantan] CAS No. 59591-93-4](/img/structure/B2451043.png)
Spiro[Azetidin-2,2'-Adamantan]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[azetidine-2,2’-adamantane] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an adamantane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with molecular targets .
Wissenschaftliche Forschungsanwendungen
Spiro[azetidine-2,2’-adamantane] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound exhibits potential biological activities, including antiviral and antibacterial properties.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating viral infections and other diseases.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and catalysts
Wirkmechanismus
Target of Action
Spiro[azetidine-2,2’-adamantane] is a type of spirocyclic compound . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . .
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds, such as spiro[azetidine-2,2’-adamantane], influences their interaction with their molecular targets .
Biochemical Pathways
Spirocyclic compounds are known to exhibit diversified biological and pharmacological activity .
Result of Action
Spiro[azetidine-2,2’-adamantane] and other spirocyclic compounds have been found to exhibit diversified biological and pharmacological activity . For instance, some spirocyclic compounds have shown antibacterial and antifungal activities . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-2,2’-adamantane] typically involves the use of methyleneadamantane as a starting material. The process includes treatment with bromine azide, generated in situ, followed by reduction of the azidobromide formed with lithium aluminum hydride (LiAlH4) to afford the aziridine intermediate. This intermediate is then converted to the azetidine derivative through further chemical transformations .
Industrial Production Methods
While specific industrial production methods for spiro[azetidine-2,2’-adamantane] are not extensively documented, the general approach involves scalable synthetic routes that prioritize yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[azetidine-2,2’-adamantane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions are feasible due to the presence of reactive sites on the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 is commonly employed for reduction reactions.
Substitution: Halogenated reagents and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[aziridine-2,2’-adamantane]
- Spiro[azetidine-3,2’-adamantane]
- Spiro[piperidine-4,2’-adamantane]
- Spiro barbituric analogs
Uniqueness
Spiro[azetidine-2,2’-adamantane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
spiro[adamantane-2,2'-azetidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-13-12(1)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZQPFDOUTCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)
![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)



![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
![methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2450968.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)
![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)
![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)


![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)

